molecular formula C15H17N5S B6982376 N-[[4-(1H-imidazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine

N-[[4-(1H-imidazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine

Cat. No.: B6982376
M. Wt: 299.4 g/mol
InChI Key: HBIGRTNETJRMDC-UHFFFAOYSA-N
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Description

N-[[4-(1H-imidazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine is a complex organic compound featuring an imidazole ring, a phenyl group, and a thiadiazole moiety

Properties

IUPAC Name

N-[[4-(1H-imidazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-2-3-14-19-15(21-20-14)17-8-11-4-6-12(7-5-11)13-9-16-10-18-13/h4-7,9-10H,2-3,8H2,1H3,(H,16,18)(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIGRTNETJRMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NSC(=N1)NCC2=CC=C(C=C2)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1H-imidazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole ring, which can be synthesized through the cyclization of amido-nitriles under mild conditions . The phenyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the formation of the thiadiazole ring through a cyclization reaction involving thiosemicarbazide and an appropriate aldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1H-imidazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: Halogenation of the phenyl ring can be achieved using halogenating agents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: N-bromosuccinimide for bromination, sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of nitro groups results in primary amines.

Scientific Research Applications

Chemistry

In chemistry, N-[[4-(1H-imidazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .

Medicine

Medically, this compound is investigated for its therapeutic potential. Its ability to modulate enzyme activity and receptor binding makes it a promising lead compound for developing new pharmaceuticals.

Industry

In industry, this compound is explored for its use in materials science, particularly in the development of advanced polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-[[4-(1H-imidazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the thiadiazole moiety can interact with biological membranes, affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(1H-imidazol-5-yl)phenyl]methyl]-3-ethyl-1,2,4-thiadiazol-5-amine
  • N-[[4-(1H-imidazol-5-yl)phenyl]methyl]-3-methyl-1,2,4-thiadiazol-5-amine

Uniqueness

Compared to similar compounds, N-[[4-(1H-imidazol-5-yl)phenyl]methyl]-3-propyl-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The propyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.

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